![molecular formula C15H8N2O2 B1659952 11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide CAS No. 6965-50-0](/img/structure/B1659952.png)
11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide
Overview
Description
“11h-Indeno[1,2-b]quinoxalin-11-one 5-oxide” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C15H8N2O2 . This compound plays a central role in many physiological and pathological processes .
Synthesis Analysis
The compound and its derivatives have been synthesized for various studies . For instance, novel 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs and tryptanthrin-6-oxime were synthesized and evaluated for their effects on JNK activity . Another study synthesized 13 derivatives of the compound and evaluated their binding to the three JNK isoforms .Molecular Structure Analysis
The fused ring system of the compound is approximately planar, with a maximum deviation of 0.039 Å . The Z, E -isomerism of a derivative of the compound was investigated by DFT calculations .Chemical Reactions Analysis
The compound and its derivatives have exhibited sub-micromolar JNK binding affinity and were selective for JNK1/JNK3 versus JNK2 . The most potent compounds were 10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime) and tryptanthrin-6-oxime .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H8N2O2 and an average mass of 248.236 Da . More detailed physical and chemical properties might require further experimental analysis.Mechanism of Action
properties
IUPAC Name |
5-oxidoindeno[1,2-b]quinoxalin-5-ium-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O2/c18-15-10-6-2-1-5-9(10)14-13(15)16-11-7-3-4-8-12(11)17(14)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRONBPXKBGDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=[N+](C4=CC=CC=C4N=C3C2=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290292 | |
| Record name | 11h-indeno[1,2-b]quinoxalin-11-one 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6965-50-0 | |
| Record name | NSC67805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11h-indeno[1,2-b]quinoxalin-11-one 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



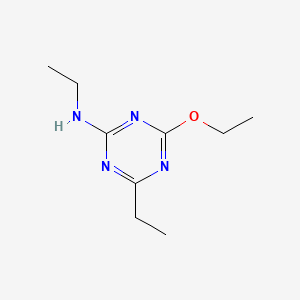
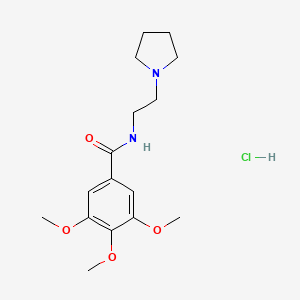
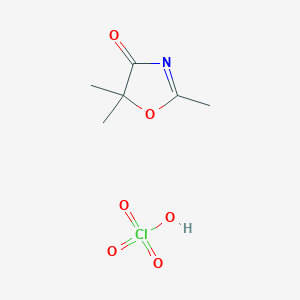
![Benzene, 1-[(2-chloro-2-phenylethyl)sulfonyl]-4-methoxy-](/img/structure/B1659876.png)


![3-Phenylbenzo[f]quinazoline](/img/structure/B1659879.png)
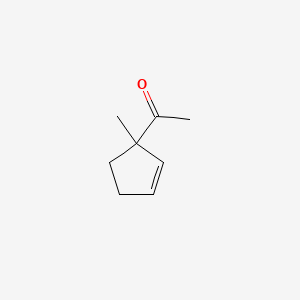
![(4Z)-2-methyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1659883.png)

![8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1659887.png)
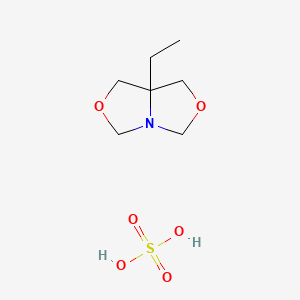
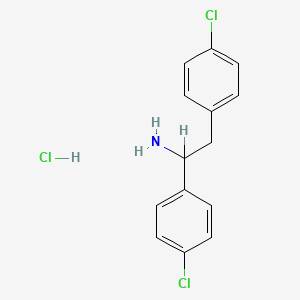
![Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1659892.png)